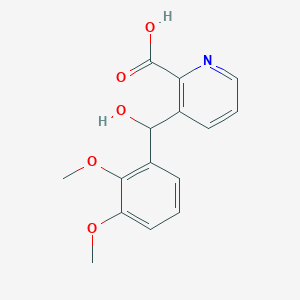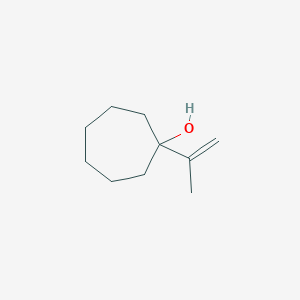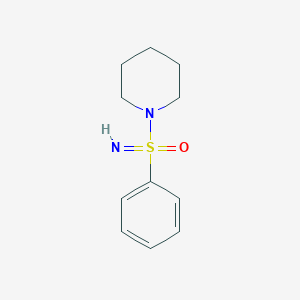
1-(Phenylsulfonimidoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonimidoyl)piperidine is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylsulfonimidoyl group attached to the piperidine ring
Méthodes De Préparation
The synthesis of 1-(Phenylsulfonimidoyl)piperidine can be achieved through several routes. One practical method involves the one-pot transformation of tertiary sulfinamides through NH transfer . This reaction is mediated by commercially available (diacetoxyiodo)benzene and ammonium carbamate in methanol under convenient conditions. The reaction is efficient and tolerates a wide range of functional groups, making it suitable for the preparation of sulfonimidamides.
Industrial production methods for this compound typically involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives on a larger scale.
Analyse Des Réactions Chimiques
1-(Phenylsulfonimidoyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives, while reduction with sodium borohydride can produce sulfonamides.
Applications De Recherche Scientifique
1-(Phenylsulfonimidoyl)piperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Phenylsulfonimidoyl)piperidine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby preventing substrate binding and catalysis . This inhibition can lead to various biological effects, including antibacterial activity and modulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
1-(Phenylsulfonimidoyl)piperidine can be compared with other similar compounds, such as sulfonamides and sulfoximines. These compounds share structural similarities but differ in their chemical properties and biological activities.
Sulfonamides: These compounds have a sulfonyl group attached to an amine.
Sulfoximines: These compounds are mono-aza analogues of sulfones and have been investigated for their potential use in drug discovery.
The uniqueness of this compound lies in its sulfonimidoyl group, which imparts distinct chemical and biological properties compared to sulfonamides and sulfoximines.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure allows it to undergo a variety of reactions and interact with biological targets in ways that are distinct from other similar compounds
Propriétés
Formule moléculaire |
C11H16N2OS |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
imino-oxo-phenyl-piperidin-1-yl-λ6-sulfane |
InChI |
InChI=1S/C11H16N2OS/c12-15(14,11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2 |
Clé InChI |
PNXMXPQLUZFFIW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=N)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


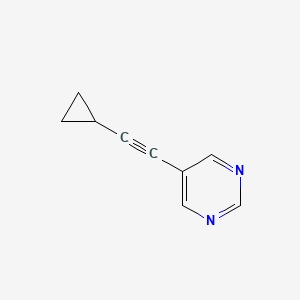
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B14127920.png)
![(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B14127925.png)
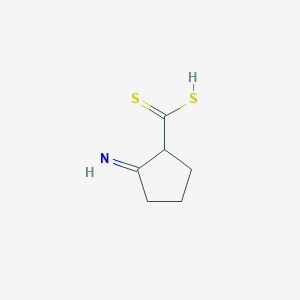
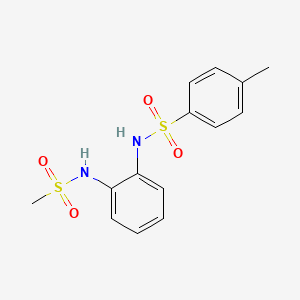
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)
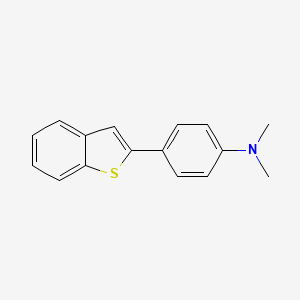
![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)

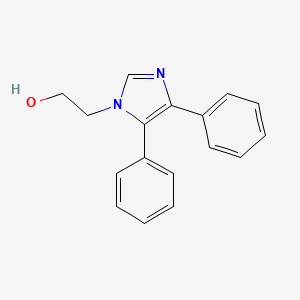
![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)
